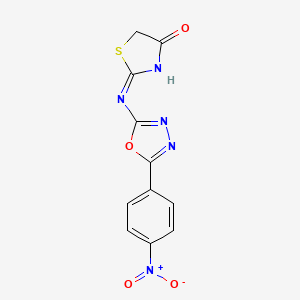

2-((5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)thiazol-4(5H)-one

Description

Properties

Molecular Formula |

C11H7N5O4S |

|---|---|

Molecular Weight |

305.27 g/mol |

IUPAC Name |

(2E)-2-[[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]imino]-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C11H7N5O4S/c17-8-5-21-11(12-8)13-10-15-14-9(20-10)6-1-3-7(4-2-6)16(18)19/h1-4H,5H2,(H,12,13,15,17) |

InChI Key |

QDPBQFFRHJJTJC-UHFFFAOYSA-N |

Isomeric SMILES |

C1C(=O)N/C(=N\C2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])/S1 |

Canonical SMILES |

C1C(=O)NC(=NC2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])S1 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-((5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)thiazol-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction, where a phenyl ring is treated with a nitrating agent such as nitric acid.

Formation of the Thiazole Ring: The thiazole ring is formed by the reaction of a thiourea derivative with a haloketone under basic conditions.

Coupling of the Rings: The final step involves the coupling of the oxadiazole and thiazole rings through a condensation reaction, often facilitated by a dehydrating agent.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2-((5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)thiazol-4(5H)-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.

Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of Schiff bases or other condensation products.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds containing thiazole and oxadiazole moieties exhibit significant antimicrobial properties. For instance, a study highlighted the synthesis of various oxadiazole derivatives, including those similar to 2-((5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)thiazol-4(5H)-one), which showed promising antibacterial and antifungal activities. These findings suggest potential applications in developing new antimicrobial agents .

Antidiabetic Properties

Another critical area of research involves the antidiabetic effects of oxadiazole derivatives. A study synthesized a series of compounds based on the oxadiazole structure and evaluated their efficacy in lowering blood glucose levels in diabetic models. The results indicated that modifications to the oxadiazole ring could enhance biological activity, making compounds like this compound potential candidates for further investigation in diabetes treatment .

Anti-inflammatory Effects

Compounds with oxadiazole and thiazole structures have been explored for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models. The specific compound discussed has shown potential in modulating inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs .

Data Tables

To summarize the findings regarding the applications of this compound:

Case Study 1: Antimicrobial Evaluation

A study synthesized several derivatives of oxadiazole and tested their antimicrobial activity against various bacterial strains. The results indicated that modifications to the nitrophenyl group significantly enhanced efficacy against Gram-positive bacteria.

Case Study 2: Antidiabetic Activity

In a controlled experiment involving diabetic rats, a derivative similar to this compound was administered. The compound demonstrated a marked reduction in blood glucose levels compared to controls, indicating its potential as an antidiabetic agent.

Mechanism of Action

The mechanism of action of 2-((5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. The compound may also interact with cellular receptors and signaling pathways, leading to its anti-inflammatory and anticancer effects. Detailed studies on its binding affinities and molecular interactions are essential to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s biological profile and synthesis can be contextualized against structurally related derivatives. Below is a comparative analysis:

Key Findings

Antibacterial Activity :

- The target compound outperforms gentamycin against E. coli, likely due to the electron-withdrawing nitro group enhancing membrane penetration .

- Halogenated analogues (e.g., 5d) show broader antibacterial activity, suggesting halogen atoms improve target binding .

Antifungal and Antitubercular Activity: Thiazol-4-one derivatives with dichlorobenzylidene substituents (e.g., 9b) exhibit exceptional fungicidal activity, far exceeding ketoconazole .

Synthetic Efficiency :

- The use of Cs₂CO₃ as a catalyst in pyrazole-thiazole hybrids (e.g., 5d) improves reaction yields (70–80%) compared to conventional methods .

- Cyclization with ammonium thiocyanate for the target compound achieves high yields (94%), underscoring optimized protocols .

Structural Insights :

Biological Activity

The compound 2-((5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)thiazol-4(5H)-one is a member of a class of heterocyclic compounds known for their diverse biological activities. This compound incorporates both oxadiazole and thiazole moieties, which are recognized for their potential pharmacological properties. The nitrophenyl substitution enhances its reactivity and may contribute to its biological efficacy.

Chemical Structure and Properties

The chemical structure of This compound can be represented as follows:

Key properties include:

- Molecular Weight : 248.26 g/mol

- Density : Approximately 1.66 g/cm³

- Boiling Point : 339.5°C at 760 mmHg

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that derivatives containing oxadiazole and thiazole rings exhibit significant antimicrobial properties. For instance, a study on thiazole-substituted oxadiazole derivatives demonstrated enhanced antibacterial and antifungal activities compared to their non-substituted counterparts .

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antibacterial and antifungal | |

| Thiazole derivatives | Variable antimicrobial activity |

Anticancer Activity

The compound's anticancer potential has also been explored. Similar compounds with thiazole and oxadiazole structures have shown promising results against various cancer cell lines. For example, compounds from related studies exhibited IC50 values lower than 10 μM against several tumor cell lines such as Huh7 (hepatocellular carcinoma) and MDA-MB 231 (breast carcinoma) .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of DNA/RNA Synthesis : Compounds containing the thiazole ring have been shown to inhibit nucleic acid synthesis, which is critical in cancer treatment .

- Interaction with Enzymes : The presence of heteroatoms in the structure allows for interactions with key enzymes involved in tumorigenesis, potentially leading to apoptosis in cancer cells .

Case Studies

- Antimicrobial Screening : A study synthesized several thiazole derivatives and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that the presence of the nitro group significantly enhanced antibacterial activity .

- Anticancer Evaluation : Another investigation focused on the anticancer properties of oxadiazole-thiazole derivatives against various cell lines. The study reported that certain substitutions improved potency against specific cancers, indicating a structure-activity relationship that could guide future drug design .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 2-((5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)thiazol-4(5H)-one, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves cyclocondensation or nucleophilic substitution reactions. For example:

- Reflux with Catalysts : A mixture of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile and thioglycolic acid in 1,4-dioxane, catalyzed by piperidine, under reflux for 5 hours yields thiazole derivatives. Purification is achieved via recrystallization from 1,4-dioxane .

- Acid-Catalyzed Cyclization : Glacial acetic acid and anhydrous sodium acetate facilitate condensation between aldehydes and thiazolidinone precursors under reflux (7 hours), followed by ice-water quenching and ethanol recrystallization .

Optimization Tips : - Monitor reaction progress via TLC (e.g., 20% ethyl acetate/n-hexane) .

- Adjust solvent polarity (e.g., 1,4-dioxane vs. ethanol) to improve yield and purity .

Basic: Which spectroscopic techniques are used to confirm the structural integrity of this compound, and what key spectral markers validate its functional groups?

Methodological Answer:

- ¹H/¹³C NMR : Signals at δ 1.69–1.75 ppm (CH₂ groups) and δ 2.50–2.57 ppm (thiazole protons) confirm the tetrahydrobenzo[b]thiophene core . The oxadiazole and nitrophenyl groups are identified via aromatic proton splitting patterns and nitro-group-associated deshielding .

- IR Spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (C=O of thiazol-4(5H)-one) and ~1520 cm⁻¹ (N-O of nitro group) are diagnostic .

- X-ray Crystallography : Single-crystal studies (e.g., R factor = 0.042) resolve bond angles and confirm stereochemistry .

Basic: What standardized in vitro models are utilized to assess its cytotoxic activity, and how are assay parameters controlled?

Methodological Answer:

- Cell Lines : Human cancer cell lines (e.g., MCF-7, HEPG-2) and normal fibroblasts (WI-38) are maintained in RPMI-1640 medium with 5% FBS and 2 mM L-glutamine .

- SRB Assay : Cells are exposed to the compound (72 hours), fixed with trichloroacetic acid, and stained with sulforhodamine B. Absorbance at 564 nm quantifies viability .

- Controls : DMSO (≤0.5%) serves as a vehicle control; CHS-828 is a reference antitumor agent .

Advanced: How can researchers reconcile discrepancies in cytotoxicity data across diverse cancer cell lines (e.g., NUGC vs. HEPG-2)?

Methodological Answer:

- Mechanistic Profiling : Compare IC₅₀ values with known targets (e.g., topoisomerase inhibition vs. kinase modulation) to identify lineage-specific mechanisms .

- Metabolic Activity Assays : Supplement cytotoxicity data with mitochondrial membrane potential (JC-1 dye) or ATP-level measurements to assess off-target effects .

- Statistical Design : Use randomized block designs with split-plot adjustments (e.g., harvest time, cell passage number) to minimize variability .

Advanced: What strategies enhance the bioactivity of the thiazole-oxadiazole scaffold while maintaining aqueous solubility?

Methodological Answer:

- Substituent Engineering : Introduce hydrophilic groups (e.g., -OH, -NH₂) at the 4-nitrophenyl moiety to improve solubility without compromising π-π stacking interactions .

- Prodrug Design : Convert the thiazol-4(5H)-one carbonyl to a phosphate ester for pH-dependent activation in tumor microenvironments .

- Co-crystallization Studies : Use X-ray data to identify hydrogen-bonding sites for rational derivatization .

Advanced: How can environmental fate studies be designed to evaluate the compound’s ecological impact?

Methodological Answer:

- Degradation Pathways : Simulate abiotic hydrolysis (pH 4–9 buffers) and photolysis (UV irradiation) to identify breakdown products .

- Ecotoxicology Assays : Test acute toxicity in Daphnia magna or algal models, using OECD guidelines for LC₅₀ determination .

- Partition Coefficients : Measure log P (octanol-water) via shake-flask methods to predict bioaccumulation potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.